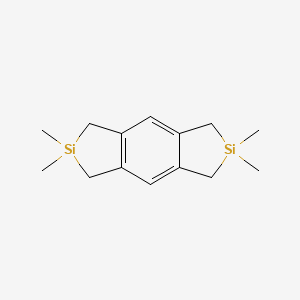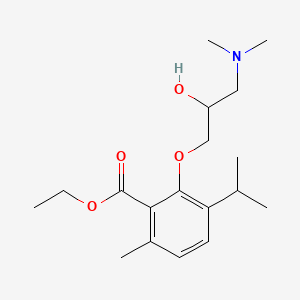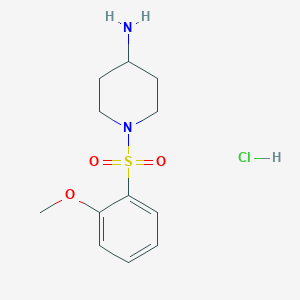
1-O-benzyl 2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-O-benzyl 2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate” is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-O-benzyl 2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate” typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyl and Trichlorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions using benzyl chloride and 2,4,5-trichlorophenyl chloride, respectively.
Oxidation and Esterification: The final steps involve oxidation to introduce the oxo group and esterification to form the dicarboxylate ester.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. Common techniques include:
Catalytic Hydrogenation: To introduce hydrogen atoms selectively.
Column Chromatography: For purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to remove oxygen atoms or introduce hydrogen atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Can act as catalysts or catalyst precursors in various chemical reactions.
Biology
Enzyme Inhibition: May act as inhibitors for specific enzymes, useful in biochemical research.
Protein Binding Studies: Used to study interactions with proteins and other biomolecules.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its biological activity.
Therapeutic Agents: May have therapeutic potential for treating various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as agrochemicals for pest control.
Mechanism of Action
The mechanism of action of “1-O-benzyl 2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate” involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate their function.
Pathway Interference: Disrupting specific biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
1-O-benzyl 2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate: Similar in structure but with different substituents.
2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate: Lacks the benzyl group.
1-O-benzyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate: Lacks the trichlorophenyl group.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H14Cl3NO5 |
|---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
1-O-benzyl 2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C19H14Cl3NO5/c20-12-8-14(22)16(9-13(12)21)28-18(25)15-6-7-17(24)23(15)19(26)27-10-11-4-2-1-3-5-11/h1-5,8-9,15H,6-7,10H2/t15-/m0/s1 |
InChI Key |
FYEXIHDBKJSWRV-HNNXBMFYSA-N |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CC(=O)N(C1C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride](/img/structure/B13798736.png)


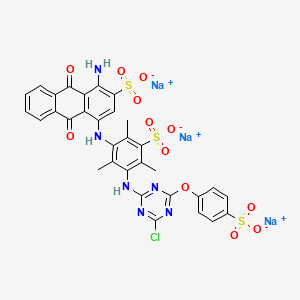
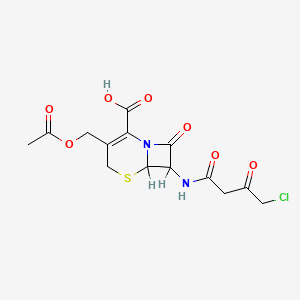

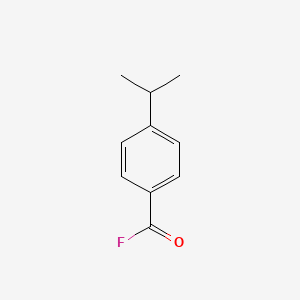
![(5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13798769.png)
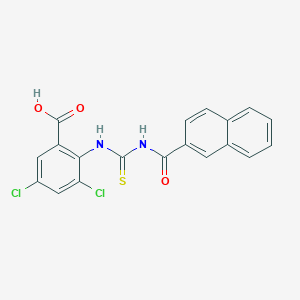
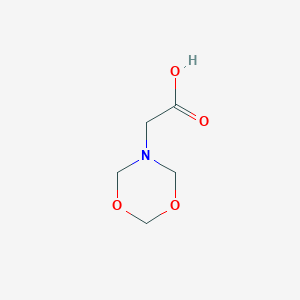
![(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid;sulfuric acid](/img/structure/B13798788.png)
